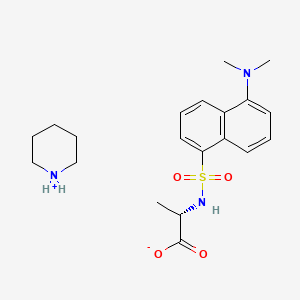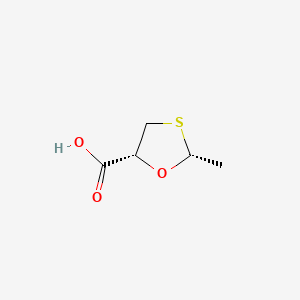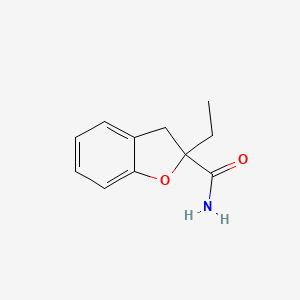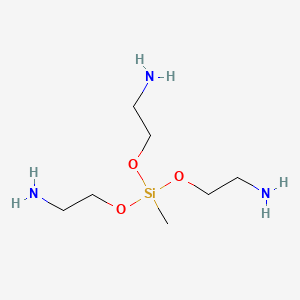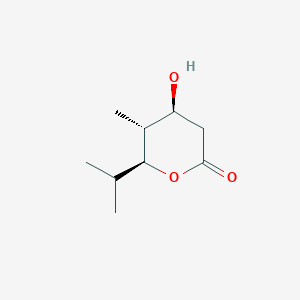
(Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that features a styryl group attached to a phenyl ring, which is further connected to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromostyrene and phenylacetaldehyde.
Heck Coupling Reaction: The 4-bromostyrene undergoes a Heck coupling reaction with phenylacetaldehyde in the presence of a palladium catalyst to form 4-styryl-phenylacetaldehyde.
Reductive Amination: The 4-styryl-phenylacetaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(4-styryl-phenyl)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(4-styryl-phenyl)-ethylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck coupling and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-styryl-benzaldehyde or 4-styryl-benzophenone.
Reduction: Products include 2-(4-ethyl-phenyl)-ethylamine.
Substitution: Products vary depending on the substituent introduced, such as N-alkyl or N-acyl derivatives.
科学研究应用
2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Materials Science: The compound’s styryl group makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Styryl-phenyl)-1,4,5-triaryl imidazole: Similar in structure but contains an imidazole ring.
N-(2-Acetyl-4-styryl-phenyl)-4-benzenesulfonamide: Contains a sulfonamide group and is used for its anticholinesterase and antioxidant activities.
Uniqueness
2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine group, which provides a distinct set of chemical and biological properties
属性
分子式 |
C16H18ClN |
|---|---|
分子量 |
259.77 g/mol |
IUPAC 名称 |
2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6-; |
InChI 键 |
NENRMKASVRBGLF-NAFXZHHSSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN.Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
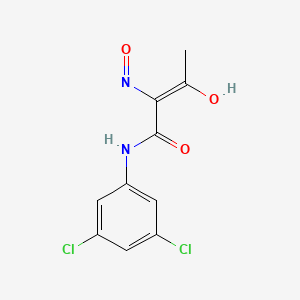
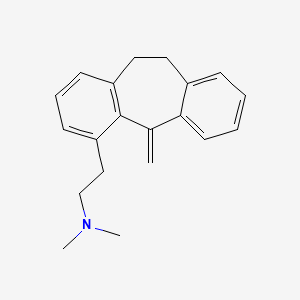
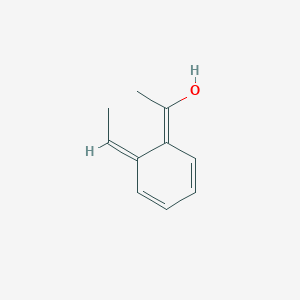
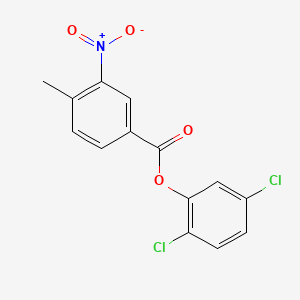
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
